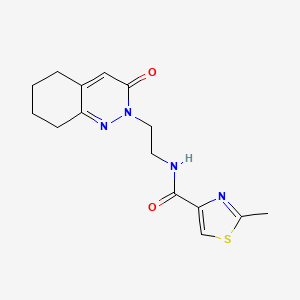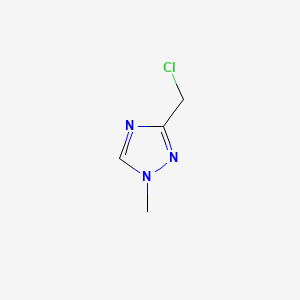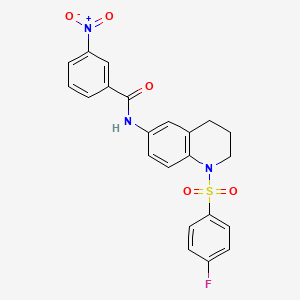
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide" is a complex molecule that may be related to various thiazole derivatives with potential biological activities. Thiazole and its derivatives are known to possess a wide range of biological properties, including anticancer activities . The structure of the compound suggests it could be a part of a series of synthesized molecules with potential pharmacological applications.
Synthesis Analysis
The synthesis of thiazole derivatives can be carried out using different methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of related compounds, such as methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, has been reported to be conveniently accomplished, indicating that the synthesis of complex thiazole derivatives can be achieved through well-established procedures .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole core. X-ray analysis can also be used to determine the structure of related compounds, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of related pyrimidine derivatives with ethyl chloroacetate . This indicates that thiazole derivatives can be versatile intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesized compounds often exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The presence of various functional groups in the thiazole core can significantly affect the solubility, stability, and reactivity of these compounds, which are crucial factors in their potential as pharmacological agents.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with thiazole and cinnolinyl moieties, similar to the one , are frequently investigated for their medicinal properties. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, revealing moderate effectiveness at certain dosages compared to known anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Similarly, studies on thiazolo[5,4-d]pyrimidines for molluscicidal properties indicate their potential for controlling schistosomiasis by targeting intermediate host snails (El-bayouki & Basyouni, 1988).
Synthetic Chemistry Innovations
In synthetic chemistry, thiazole derivatives are pivotal for creating heterocyclic compounds with significant biological activities. A method for preparing thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones showcases the versatility of thiazole compounds in generating novel heterocyclic systems with potential biocidal properties against a range of microorganisms (Youssef, Abbady, Ahmed, & Omar, 2011). This underscores the chemical's utility in developing new therapeutic agents.
Antimicrobial and Antifungal Research
Thiazole-based compounds have demonstrated promising antimicrobial and antifungal activities. Research on thiazolo[3,2-a]pyrimidine derivatives indicates their efficacy against various microbial strains, offering a potential pathway for new antimicrobial therapies (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015). The antimicrobial properties of these compounds highlight their importance in addressing drug resistance and developing novel antimicrobial agents.
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHLIMPMSSCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)


![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)